1-Chloro-4-(1-ethynylcyclopropyl)benzene
Description
Significance of Aryl Halides in Contemporary Organic Synthesis
Aryl halides are organic compounds in which a halogen atom is directly bonded to an aromatic ring. bldpharm.comnih.gov Their importance in modern organic synthesis cannot be overstated, as they serve as key precursors in a multitude of cross-coupling reactions. nih.gov The carbon-halogen bond in aryl halides, particularly with chlorine, bromine, and iodine, is readily activated by transition metal catalysts, most notably palladium complexes. nih.govchemenu.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.
Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl halides to construct complex molecular architectures from simpler starting materials. nih.govtcichemicals.com These methods are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For example, chlorobenzene (B131634) is a precursor in the synthesis of various commercial products. chemenu.com While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and wider availability make them attractive starting materials for industrial applications. nih.gov
Unique Chemical Characteristics of Cyclopropyl-Substituted Systems
The cyclopropyl (B3062369) group, a three-membered carbon ring, possesses unique chemical and physical properties due to its significant ring strain, with bond angles of approximately 60°. nih.gov This strain imparts a high degree of p-character to the C-C bonds, giving the cyclopropyl ring electronic properties that resemble those of a double bond. nih.govlabiostring.com This "alkene-like" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, influencing the electronic environment of the molecule. illinois.edu
The incorporation of a cyclopropyl moiety can have profound effects on a molecule's biological activity and metabolic stability. In medicinal chemistry, the cyclopropyl group is often used to introduce conformational rigidity, which can lead to more favorable binding to biological targets. ebsco.com Its presence can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. reddit.com Furthermore, the strained ring can undergo ring-opening reactions, providing pathways to more complex carbocyclic and heterocyclic systems. nih.gov
Reactivity and Synthetic Utility of Terminal Alkynes in Complex Molecules
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are another cornerstone of modern synthetic chemistry. The C(sp)-H bond is weakly acidic, allowing for deprotonation to form a metal acetylide. This acetylide is a potent nucleophile that can participate in a variety of bond-forming reactions.
The Sonogashira coupling is a prime example of the utility of terminal alkynes, where they are coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form a new carbon-carbon bond. tcichemicals.com This reaction is exceptionally valuable for creating conjugated enyne and arylethynyl systems, which are common motifs in natural products, pharmaceuticals, and organic materials. tcichemicals.com Terminal alkynes can also undergo a range of other transformations, including hydrosilylation, hydroboration, and click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further highlighting their synthetic versatility.
Contextualizing 1-Chloro-4-(1-ethynylcyclopropyl)benzene within Advanced Organic Chemistry Research
This compound, with the CAS number 100845-92-9, is a molecule that embodies the principles discussed in the preceding sections. labiostring.com Its structure is a strategic amalgamation of three synthetically valuable functional groups:
An Aryl Chloride: The chlorobenzene moiety serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the para position.
A Terminal Ethynyl (B1212043) Group: The alkyne provides a reactive site for Sonogashira couplings, click chemistry, and other additions, enabling the extension of the molecular framework.
A gem-Disubstituted Cyclopropyl Ring: This strained ring not only provides a rigid scaffold but also positions the aryl and ethynyl groups in a specific and constrained spatial arrangement. This can be crucial for directing subsequent reactions or for influencing the final properties of a larger molecule.
While extensive peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not abundant, its value lies in its potential as a versatile building block. Chemical suppliers list it as a commercially available reagent, indicating its utility in synthetic campaigns. bldpharm.comchemenu.com
The synthesis of such a molecule would likely involve the construction of the ethynylcyclopropyl moiety on a pre-existing chlorobenzene derivative. For instance, a potential route could involve the reaction of a suitable 1-(4-chlorophenyl)cyclopropyl precursor with a source of the ethynyl group.
In advanced organic chemistry research, a molecule like this compound is a prime candidate for the synthesis of complex molecular probes, pharmaceutical intermediates, and materials with interesting electronic or photophysical properties. The ability to selectively react at either the aryl chloride or the terminal alkyne position offers chemists a high degree of control in multistep syntheses. For example, a Sonogashira coupling could be performed at the alkyne, followed by a Suzuki coupling at the aryl chloride, allowing for the rapid assembly of complex, three-dimensional structures.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 100845-92-9 |
| Molecular Formula | C₁₁H₉Cl |
| Molecular Weight | 176.64 g/mol |
| Key Functional Groups | Aryl Chloride, Terminal Alkyne, Cyclopropane (B1198618) |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(1-ethynylcyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZLFYCKQUBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 4 1 Ethynylcyclopropyl Benzene
Retrosynthetic Analysis of the 1-Chloro-4-(1-ethynylcyclopropyl)benzene Scaffold
A retrosynthetic approach to this compound allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key bond disconnections and strategic considerations for its synthesis.
Disconnection Strategies Involving Aryl-Carbon Bonds
The primary disconnection to consider is the bond between the chlorophenyl group and the cyclopropyl (B3062369) ring. This leads to two main precursor fragments: a (4-chlorophenyl) synthon and a (1-ethynylcyclopropyl) synthon.
Friedel-Crafts Acylation Approach: A common strategy for forming aryl-carbon bonds is the Friedel-Crafts acylation. In this scenario, the target molecule can be envisioned as arising from the reaction of chlorobenzene (B131634) with a suitable cyclopropyl-containing acylating agent. This retrosynthetic step suggests that 1-chloro-4-(1-cyclopropylcarbonyl)benzene is a key intermediate. This approach is advantageous as chlorobenzene is a readily available starting material, and the chloro-substituent is an ortho, para-director, favoring the formation of the desired para-substituted product during electrophilic aromatic substitution. However, controlling the reaction conditions to avoid polysubstitution and other side reactions is crucial.
Cross-Coupling Reactions: Modern cross-coupling methodologies offer an alternative disconnection strategy. For instance, a Suzuki or Negishi coupling could be employed, disconnecting the molecule into a 4-chlorophenylboronic acid (or a related organometallic species) and a 1-ethynyl-1-halocyclopropane. This approach provides a high degree of control and functional group tolerance.
Approaches for Ethynylcyclopropyl Group Incorporation
The incorporation of the ethynylcyclopropyl group presents its own set of synthetic challenges due to the strained nature of the cyclopropane (B1198618) ring.
Stepwise Construction: A more practical approach involves the stepwise construction of the ethynylcyclopropyl moiety on the aromatic scaffold. This typically begins with the formation of a cyclopropyl ketone attached to the chlorophenyl ring, as identified in the Friedel-Crafts retrosynthetic analysis. The ethynyl (B1212043) group is then introduced in a subsequent step. This strategy allows for the use of more stable and accessible intermediates.
Pathways to 1-Chloro-4-(1-cyclopropylcarbonyl)benzene Intermediates
As established in the retrosynthetic analysis, 1-chloro-4-(1-cyclopropylcarbonyl)benzene is a pivotal intermediate. Its synthesis can be achieved through several established methods.
Friedel-Crafts Acylation of Chlorobenzene: The most direct route involves the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent. The para-substituted product is generally favored due to the directing effect of the chlorine atom.
| Reactants | Catalyst | Product |
| Chlorobenzene | AlCl₃ | 1-Chloro-4-(1-cyclopropylcarbonyl)benzene |
| Cyclopropanecarbonyl chloride |
From 4-Chlorobenzonitrile: An alternative pathway could involve the reaction of 4-chlorophenylmagnesium bromide (a Grignard reagent) with cyclopropanecarbonitrile. Subsequent hydrolysis of the resulting imine would yield the desired ketone.
Strategies for Introducing the Ethynyl Functionality onto the Cyclopropyl Ring
With the key intermediate, 1-chloro-4-(1-cyclopropylcarbonyl)benzene, in hand, the final and crucial step is the introduction of the ethynyl group. This transformation requires a one-carbon homologation of the ketone.
One-Carbon Homologation Reactions at the Cyclopropyl Moiety
Directly converting a ketone to a terminal alkyne is a well-established transformation in organic synthesis.
Formylation and Subsequent Wittig/Corey-Fuchs or Seyferth-Gilbert Homologation Approaches
A common and reliable strategy for the one-carbon homologation of ketones to alkynes involves a two-step process: conversion of the ketone to an aldehyde (formylation is not directly applicable here, but rather conversion to a vinyl halide or equivalent), followed by elimination or a rearrangement reaction.
Corey-Fuchs Reaction: The Corey-Fuchs reaction is a powerful method for converting aldehydes and ketones into terminal alkynes. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov In the context of synthesizing this compound, the intermediate ketone, 1-chloro-4-(1-cyclopropylcarbonyl)benzene, would first be treated with triphenylphosphine (B44618) and carbon tetrabromide to form the corresponding 1,1-dibromoalkene. wikipedia.org Subsequent treatment of this dibromoalkene with a strong base, such as n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to afford the desired terminal alkyne. wikipedia.org
| Intermediate | Reagents | Final Product |
| 1-Chloro-4-(1-cyclopropylcarbonyl)benzene | 1. PPh₃, CBr₄ | This compound |
| 2. n-BuLi |
Seyferth-Gilbert Homologation: The Seyferth-Gilbert homologation offers a direct, one-pot conversion of ketones to alkynes. wikipedia.orgyoutube.comchemeurope.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base like potassium tert-butoxide. The reaction proceeds through a diazoalkene intermediate, which then eliminates nitrogen gas to form a carbene that rearranges to the alkyne. wikipedia.orgchemeurope.com A modification of this reaction, the Bestmann-Ohira modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be more stable and easier to handle. wikipedia.orgchemeurope.com
| Intermediate | Reagent | Base | Product |
| 1-Chloro-4-(1-cyclopropylcarbonyl)benzene | Dimethyl (diazomethyl)phosphonate | KOtBu | This compound |
These methodologies provide reliable and efficient pathways for the synthesis of this compound, a molecule with potential applications in various fields of chemical research. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and functional group compatibility.
Direct Ethynylation Reactions on Cyclopropyl Derivatives
A common and effective strategy for installing the ethynyl group is through the direct ethynylation of a suitable cyclopropyl precursor. This transformation is typically achieved after the cyclopropyl ring has been constructed. One prominent method involves the use of a protected form of acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.
For instance, a key intermediate, 1-(1-hydroxycyclopropyl)-4-chlorobenzene, can be converted to this compound. This process involves a two-step sequence:
Reaction with a Silyl-Protected Acetylene: The tertiary alcohol on the cyclopropane ring is reacted with a reagent like ethynylmagnesium bromide, which is then quenched and protected, or it undergoes a substitution reaction. A more direct route involves the reaction of a cyclopropyl ketone precursor. For example, 1-(4-chlorophenyl)cyclopropanecarbaldehyde (B7906994) can be converted to the corresponding dibromo-olefin, which is then treated with a strong base like n-butyllithium to furnish the terminal alkyne.
Deprotection: If a silyl-protected alkyne is used, the trimethylsilyl (B98337) (TMS) group is typically removed under basic conditions, such as treatment with potassium carbonate in methanol, to yield the final terminal alkyne.
Another approach involves the direct reaction of a cyclopropyl ketone with a phosphorus ylide (Wittig reaction) to form an ethylidene, followed by halogenation and elimination to create the triple bond. However, the direct conversion of a cyclopropyl derivative, such as a cyclopropyl halide or tosylate, with an acetylide anion is also a feasible, though less commonly cited, route.
Formation of the Cyclopropyl Ring System on Aromatic Precursors
The construction of the cyclopropane ring is a critical part of the synthesis. This is generally accomplished by building the three-membered ring onto an existing aromatic precursor.
The synthesis of the gem-disubstituted cyclopropane ring often starts from an activated olefin. A key precursor, 1-chloro-4-vinylbenzene, can undergo a cyclopropanation reaction. However, a more frequently employed method involves the reaction of an aromatic ketone.
A well-documented synthesis starts from 4-chloroacetophenone. The key steps to form the cyclopropyl ring are as follows:
Formation of a Hydrazone: 4-chloroacetophenone is reacted with hydrazine (B178648) to form the corresponding hydrazone.
Oxidative Cyclization: The hydrazone is then subjected to an oxidative cyclization reaction. Treatment with an oxidant like manganese dioxide (MnO2) in the presence of a base can lead to the formation of a pyrazoline intermediate, which then extrudes nitrogen gas (N2) upon heating or photolysis to yield the cyclopropane ring.
An alternative and highly efficient method is the Kulinkovich reaction. In this approach, a Grignard reagent reacts with a methyl ester in the presence of a titanium(IV) isopropoxide catalyst to generate a titanacyclopropane intermediate. This intermediate can then react with an olefin to form the cyclopropane ring. For the synthesis of the target molecule's precursors, this method provides a direct route from an ester to a cyclopropanol. For example, methyl 4-chlorobenzoate (B1228818) can be treated with ethylmagnesium bromide in the presence of Ti(Oi-Pr)4 to yield 1-(4-chlorophenyl)cyclopropan-1-ol (B1467539).
Intramolecular ring-closing reactions are another powerful strategy for constructing the cyclopropyl ring. This typically involves a 1,3-elimination reaction. A common approach is the intramolecular Wurtz-type reaction, where a 1,3-dihalide is treated with a reducing metal like zinc or sodium.
For the synthesis of this compound precursors, a suitable 1,3-disubstituted propane (B168953) derivative bearing the 4-chlorophenyl group would be required. For example, a malonic ester could be alkylated with a chlorophenylmethyl halide and then with a second electrophile containing a leaving group. Subsequent reduction and conversion of the functional groups to halides would set the stage for the intramolecular cyclization. While feasible, this method is often more laborious than the direct cyclopropanation methods described above.
Halogenation Strategies for the Aromatic Core
In most synthetic routes leading to this compound, the chloro-substituent is present on the starting aromatic material. Commercially available precursors like 4-chloroacetophenone, methyl 4-chlorobenzoate, or 1-chloro-4-iodobenzene (B104392) are typically used. This strategy avoids the need for a late-stage halogenation step, which could potentially react with the sensitive ethynyl or cyclopropyl groups.
If a synthesis were to start from a non-halogenated precursor, such as (1-ethynylcyclopropyl)benzene, a direct chlorination of the aromatic ring would be necessary. This could be achieved using standard electrophilic aromatic substitution conditions, for example, with chlorine gas (Cl2) and a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). However, controlling the regioselectivity to favor the para-position and avoiding side reactions with the alkyne would be significant challenges. Therefore, incorporating the chlorine atom from the start is the preferred and more efficient synthetic design.
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalysis is indispensable in the modern synthesis of complex molecules like this compound. Several key steps rely heavily on catalytic transformations to ensure high yield and selectivity.
Titanium-Catalyzed Cyclopropanation: As mentioned in section 2.4.1, the Kulinkovich reaction, which uses a catalytic amount of titanium(IV) isopropoxide, is a powerful method for converting esters into cyclopropanols. This has been demonstrated in the synthesis of 1-(4-chlorophenyl)cyclopropan-1-ol from methyl 4-chlorobenzoate.
Palladium-Catalyzed Cross-Coupling Reactions: Although not always used for the final ethynylation step if a direct conversion from a ketone is employed, palladium catalysis is fundamental in related synthetic strategies. For example, a Sonogashira coupling could be envisioned. This would involve the reaction of a 1-chloro-4-(1-halocyclopropyl)benzene intermediate with a protected acetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. More commonly, palladium catalysis might be used to construct the C-C bond between the aromatic ring and a pre-formed cyclopropyl group.
The table below summarizes the catalytic approaches that are relevant to the synthesis.
| Reaction Type | Catalyst System | Precursor | Product | Reference |
| Kulinkovich Reaction | Ti(Oi-Pr)4 | Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)cyclopropan-1-ol | |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | 1-Chloro-4-iodobenzene | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene |
These catalytic methods are crucial for providing efficient and high-yielding pathways to key intermediates, ultimately enabling the successful synthesis of this compound.
Chemical Reactivity and Transformations of 1 Chloro 4 1 Ethynylcyclopropyl Benzene
Reactivity at the Aryl Halide Center (Chlorine Atom)
The carbon-chlorine bond in 1-chloro-4-(1-ethynylcyclopropyl)benzene, while generally less reactive than its bromide or iodide counterparts, can be induced to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are cornerstones of modern synthetic organic chemistry.
The development of sophisticated catalyst systems, primarily based on palladium, but also including copper and nickel, has revolutionized the use of aryl chlorides as coupling partners. These reactions typically involve an oxidative addition of the aryl chloride to a low-valent metal center, followed by transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck-type reactions), and culminating in reductive elimination to yield the product and regenerate the active catalyst.
Palladium catalysis is the most extensively developed and versatile method for the functionalization of aryl halides. google.comgoogle.comgoogle.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a process typically co-catalyzed by palladium and copper complexes. google.com While no specific examples detailing the Sonogashira coupling at the aryl-chloride of this compound were found, this reaction remains a plausible transformation. The reaction would couple a second alkyne to the chlorinated position of the benzene (B151609) ring.
Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance. The application of Suzuki coupling to this compound would enable the synthesis of a wide array of diaryl compounds. A study on the Suzuki coupling of cyclopropylboronic acid with various aryl halides noted the general difficulty in reacting aryl chlorides under their standard conditions. nih.gov However, specialized ligands and conditions have been developed to facilitate the coupling of unactivated aryl chlorides. google.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. google.comresearchgate.net This reaction is a powerful tool for the synthesis of complex organic molecules. researchgate.net The intramolecular variant of the Heck reaction is particularly efficient. nih.gov For this compound, a Heck reaction would introduce a vinyl substituent at the position of the chlorine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. google.comgoogle.com The development of various generations of catalyst systems has broadened the scope of this reaction to include a wide range of amines and aryl halides. google.comgoogle.comlibretexts.org A successful Buchwald-Hartwig amination of this compound would yield a variety of N-aryl amine derivatives.
While specific data for these palladium-catalyzed reactions with this compound is not available in the reviewed literature, the general protocols are well-established for other aryl chlorides. A summary of typical conditions for these transformations is presented below.
| Reaction Name | Typical Catalyst/Precatalyst | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, i-Pr₂NH | THF, DMF |
| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water |
| Heck Reaction | Pd(OAc)₂, Pd/C | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP, Toluene |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
This table represents general conditions for the respective reactions with aryl chlorides and is not based on specific experimental data for this compound.
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an older but still valuable method for forming carbon-heteroatom and carbon-carbon bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, advancements have led to milder reaction conditions. These reactions can be used for aminations, etherifications, and cyanations of aryl halides. A patent describes the use of copper chloride as a chlorinating agent for substituted anilines. google.com Another patent details a Sonogashira-type reaction catalyzed by copper(I) iodide, promoted by chlorobenzene (B131634). google.com
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds. Nickel's unique electronic properties can facilitate different reaction pathways and enable transformations that are challenging for palladium. Detailed research on nickel-catalyzed cross-electrophile coupling reactions has shown their utility in forming C(sp³)–C(sp²) bonds.
Nucleophilic Aromatic Substitution Reactions (if activated)
Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The ethynylcyclopropyl group on this compound is not a strong electron-withdrawing group in the context required to facilitate classical SNA_r reactions under mild conditions. Therefore, this compound would be considered unactivated towards traditional nucleophilic aromatic substitution. google.com For unactivated aryl halides, these reactions typically require harsh conditions, such as high temperatures and pressures.
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the removal of a halogen atom from an aromatic ring and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) or by using metal hydrides. A patent describes a process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) where a reduction step is employed, though it targets a different part of the molecule. researchgate.net
Reactions Involving the Terminal Ethynyl (B1212043) Group
The terminal ethynyl group (C≡CH) is a highly versatile functional group, susceptible to a variety of transformations including additions, cycloadditions, and C-C bond-forming reactions at the terminal carbon.
The triple bond of the ethynyl group is electron-rich and readily undergoes addition reactions.
Hydration: In the presence of a mercury salt or other suitable catalysts, the hydration of the terminal alkyne would be expected to follow Markovnikov's rule, yielding a methyl ketone. The initial enol intermediate would tautomerize to the more stable ketone.
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond can proceed in a stepwise manner. The addition of one equivalent of the halogen would lead to a dihaloalkene, and a second equivalent would result in a tetrahaloalkane. The stereochemistry of the initial addition can be either syn or anti depending on the reaction conditions.
Hydroboration-Oxidation: This two-step reaction sequence offers a route to the anti-Markovnikov addition product. Reaction with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, would be expected to produce the corresponding aldehyde, 2-(1-(4-chlorophenyl)cyclopropyl)acetaldehyde.
A summary of expected products from addition reactions is presented in Table 1.
Table 1: Expected Products of Addition Reactions to the Ethynyl Group
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | 2-acetyl-1-(4-chlorophenyl)cyclopropane |
| Halogenation (1 eq.) | Br₂ | 1-chloro-4-(1-(1,2-dibromoethenyl)cyclopropyl)benzene |
The ethynyl group can participate as a 2π component in various cycloaddition reactions.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to exclusively yield the 1,4-disubstituted triazole product. organic-chemistry.org This reaction is known for its high yields, mild conditions, and broad functional group tolerance. organic-chemistry.org Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (B158145) could also be employed. youtube.com Ruthenium-catalyzed reactions can also be used, often leading to the 1,5-regioisomer. nih.gov
Diels-Alder Reaction: While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate in [4+2] cycloadditions with electron-rich dienes, especially when the alkyne is activated by electron-withdrawing groups. wikipedia.orgyoutube.comucalgary.casigmaaldrich.commasterorganicchemistry.comlibretexts.org The reaction of this compound with a conjugated diene would lead to the formation of a cyclohexadiene ring. The reaction is a concerted process, and its efficiency would depend on the nature of the diene and the reaction conditions. ucalgary.ca
Olefin metathesis typically involves the redistribution of alkene fragments. wikipedia.org While the terminal alkyne of this compound is not a direct substrate for classical olefin metathesis, related enyne metathesis reactions are well-established. organic-chemistry.orglibretexts.org These reactions, catalyzed by ruthenium or molybdenum complexes, could potentially involve the ethynyl group and a separate olefin to form new cyclic or acyclic products. However, the direct application of standard olefin metathesis catalysts to this compound is not expected to be a primary reaction pathway without the presence of an alkene partner.
The terminal, acidic proton of the ethynyl group can be removed by a strong base to form a metal acetylide. This nucleophilic species can then be used in C-C bond-forming reactions.
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for forming a C(sp)-C(sp²) bond. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The reaction of this compound with an aryl or vinyl halide would lead to the corresponding disubstituted alkyne. This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org
Alkylation: The acetylide anion, generated by treating the terminal alkyne with a strong base like sodium amide or an organolithium reagent, can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond, thus elongating the alkyne chain.
Arylation: While direct arylation of the acetylide is less common, coupling with aryl halides can be achieved under specific catalytic conditions, often involving palladium or copper catalysts. nih.gov
Transformations of the Cyclopropyl (B3062369) Ring System
The cyclopropyl ring, a three-membered carbocycle, is characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions.
The presence of the adjacent aryl and ethynyl groups can influence the regioselectivity and stereoselectivity of the ring-opening process.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile or undergo rearrangement. The regiochemistry of the ring opening would be influenced by the stability of the resulting carbocation.
Radical-Mediated Ring Opening: Aryl-substituted cyclopropanes can undergo ring-opening reactions initiated by radical species. researchgate.netrsc.orgrsc.orgresearchgate.net For example, visible-light-mediated photoredox catalysis can generate a radical cation from the aryl cyclopropane (B1198618), which can then undergo ring opening and subsequent functionalization. rsc.orgresearchgate.net
Transition Metal-Catalyzed Ring Opening: Various transition metals can insert into the C-C bonds of the cyclopropyl ring, leading to metallacyclobutane intermediates that can undergo further transformations, including rearrangements and cross-coupling reactions.
The expected products from these transformations would be highly dependent on the specific reagents and reaction conditions employed. For instance, treatment of cyclopropyl carbinols with acid can lead to ring-opened dienes through fragmentation. nih.gov
Functionalization of the Cyclopropyl Ring
The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, which serve as a primary method for its functionalization. These transformations can be initiated by electrophiles, nucleophiles, or radical species, often under catalytic conditions, to yield a variety of acyclic and cyclic products.
One potential pathway for the functionalization of the cyclopropyl ring is through a diastereoselective ring-opening via an intramolecular Friedel–Crafts alkylation. nih.govrsc.org While not specifically documented for this compound, analogous systems with non-donor-acceptor cyclopropanes have been shown to undergo this transformation to form functionalized dihydronaphthalene scaffolds. nih.govrsc.org This type of reaction proceeds through a selective cleavage of a C-C bond within the cyclopropyl ring, driven by the formation of a stable carbocation that is subsequently trapped by the appended aryl group. The substitution pattern on the cyclopropane and the nature of the catalyst are crucial in controlling the regioselectivity and stereoselectivity of the bond cleavage and subsequent cyclization.
Another avenue for functionalization is the photoredox-driven ring-opening C(sp³)–heteroatom bond formation. researchgate.net This method allows for the introduction of diverse functionalities into the resulting acyclic product. For arylcyclopropanes, single-electron oxidation of the aryl group can lead to a radical cation intermediate, which triggers the ring-opening of the strained cyclopropane. researchgate.net This strategy has been employed for the 1,3-difunctionalization of aryl cyclopropanes, enabling the construction of complex acyclic structures. researchgate.net
Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes are also a well-established method for functionalization. The presence of the ethynyl and chlorophenyl groups on the same carbon atom of the cyclopropane ring in this compound could potentially activate the ring for such transformations, leading to the formation of 1,3-dipole equivalents for cycloaddition reactions.
The following table summarizes potential ring-opening functionalization reactions applicable to the cyclopropyl moiety of this compound based on transformations of analogous structures.
| Reaction Type | Reagents/Catalyst | Potential Product Type | Reference |
| Intramolecular Friedel–Crafts Alkylation | Lewis or Brønsted Acid | Dihydronaphthalene derivatives | nih.govrsc.org |
| Photoredox-driven Ring-opening | Photocatalyst, Heteroatom source | 1,3-Difunctionalized acyclic compounds | researchgate.net |
| Lewis Acid-catalyzed Ring-opening | Lewis Acid | 1,3-Dipole precursors for cycloadditions | General Principle |
Stereoselective Modifications of the Cyclopropyl Moiety
Achieving stereocontrol in reactions involving the cyclopropyl ring is a significant objective in synthetic chemistry. For this compound, stereoselective modifications could involve either reactions that preserve the cyclopropyl ring but create new stereocenters on it, or stereoselective ring-opening reactions.
Substrate-directed reactions represent a powerful strategy for achieving high diastereoselectivity. acs.org In this approach, a functional group within the substrate guides the reagent to a specific face of the molecule. For instance, if the ethynyl group of this compound were to be converted into a directing group, such as an alcohol, it could direct subsequent reactions, like cyclopropanation or epoxidation of an adjacent double bond, with high stereocontrol. acs.org The rigidity of the cyclopropyl ring is key to transmitting this stereochemical information. acs.org
Enantioselective synthesis of functionalized cyclopropanes can also be achieved through biocatalytic methods. Engineered enzymes, such as myoglobin-based carbene transferases, have been shown to catalyze the cyclopropanation of olefins with excellent diastereo- and enantioselectivity. rochester.edu While this applies to the synthesis of the cyclopropane ring itself, it highlights the potential for enzymatic methods to be developed for the stereoselective functionalization of pre-existing cyclopropyl moieties.
Diastereoselective ring-opening reactions, as mentioned in the previous section, can also be highly stereospecific. nih.govrsc.org The stereochemistry of the starting cyclopropane can directly dictate the stereochemistry of the resulting product. For example, a diastereoselective ring-opening of a fully substituted cyclopropane via an intramolecular Friedel–Crafts alkylation can proceed with complete retention of configuration at the stereocenters. nih.govrsc.org
The table below outlines strategies for achieving stereoselective modifications of the cyclopropyl moiety, based on principles demonstrated in related systems.
| Stereoselective Approach | Key Principle | Potential Outcome | Reference |
| Substrate-Directed Reaction | A functional group directs the reagent to one face of the molecule. | High diastereoselectivity in additions to a modified side chain. | acs.org |
| Biocatalysis | Use of engineered enzymes for stereoselective transformations. | Enantioenriched cyclopropane derivatives. | rochester.edu |
| Diastereoselective Ring-Opening | The stereochemistry of the cyclopropane dictates the product's stereochemistry. | Stereocontrolled synthesis of acyclic or larger ring systems. | nih.govrsc.org |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. organic-chemistry.orgwikipedia.org The presence of a terminal alkyne in this compound makes it a prime candidate for participation in various MCRs.
A prominent class of MCRs that could utilize this compound are those based on the reactivity of the terminal alkyne. For example, in a Sonogashira coupling-type MCR, the alkyne could be coupled with an aryl or vinyl halide and another component in a one-pot process. Another possibility is the A³ coupling (alkyne-aldehyde-amine), a well-established MCR that produces propargylamines. In a hypothetical A³ coupling, this compound would react with an aldehyde and a secondary amine, typically in the presence of a metal catalyst (e.g., copper or gold), to yield a propargylamine (B41283) bearing the 1-(4-chlorophenyl)cyclopropyl moiety.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also cornerstones of combinatorial chemistry. wikipedia.org While the direct participation of the cyclopropylalkyne is less common in these classic MCRs, modifications or domino sequences could be envisioned where the alkyne is first transformed into a participating functional group.
The following table presents hypothetical MCRs where this compound could serve as a key building block, based on established MCR methodologies.
| MCR Name | Reactant Types | Hypothetical Product with the Target Compound | Reference |
| A³ Coupling | Alkyne, Aldehyde, Amine | Propargylamine with a 1-(4-chlorophenyl)cyclopropyl substituent | General Principle |
| Ugi Reaction (Post-modification) | Isocyanide, Carboxylic Acid, Amine, Carbonyl Compound | Complex peptide-like structures after conversion of the alkyne | wikipedia.org |
| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Bicyclic cyclopentenones incorporating the cyclopropyl moiety | General Principle |
Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic and analytical data for the specific compound This compound (CAS No. 100845-92-9) is not publicly available. While its existence is documented by chemical suppliers, the primary research findings containing its specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization are not published in the accessible domain.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the outline. Generating such an article would require access to primary experimental data (e.g., chemical shifts, coupling constants, m/z values) that could not be located.
To fulfill the request with scientific accuracy, one would need to either perform the actual spectroscopic analysis on a sample of the compound or have access to a publication or patent that explicitly details this characterization, which current searches did not uncover. Information on related but structurally different compounds, such as 1-Chloro-4-ethynylbenzene or 1-Chloro-4-ethylbenzene (B1585538), cannot be used as a substitute due to the significant structural differences that would lead to distinct spectroscopic results.
Advanced Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the vibrations of its bonds. For 1-Chloro-4-(1-ethynylcyclopropyl)benzene, these methods provide definitive evidence for its key structural features.
The IR spectrum of a related compound, 1-chloro-4-vinylbenzene, was measured on a dispersive instrument in a carbon tetrachloride (CCl4) and carbon disulfide (CS2) solution. nist.gov Similarly, spectra for 1-chloro-4-ethylbenzene (B1585538) are also available. nist.govnih.gov While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its distinct functional groups and data from analogous structures like 1-chloro-3-ethynylbenzene. nih.govnist.gov
Key expected vibrational frequencies include:
Alkyne C≡C Stretch: A weak to medium intensity band is anticipated in the region of 2100-2140 cm⁻¹.
Terminal Alkyne ≡C-H Stretch: A sharp, strong absorption is expected around 3300 cm⁻¹. This is one of the most characteristic peaks for a terminal alkyne.
Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.
Cyclopropyl (B3062369) C-H Stretch: Absorptions for the C-H bonds within the cyclopropyl ring are typically found just above 3000 cm⁻¹.
Aromatic C-H Stretch: Peaks for the C-H bonds on the benzene ring are expected in the 3000-3100 cm⁻¹ range.
C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
Raman spectroscopy would complement the IR data, particularly for the symmetric C≡C stretch, which is often more intense in the Raman spectrum than in the IR spectrum.
Table 1: Predicted IR and Raman Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected Intensity (IR) | Expected Intensity (Raman) |
| Terminal Alkyne (≡C-H) | ~3300 | Stretch | Strong, Sharp | Medium |
| Cyclopropyl (C-H) | >3000 | Stretch | Medium | Medium |
| Aromatic (C-H) | 3000-3100 | Stretch | Medium | Strong |
| Alkyne (C≡C) | 2100-2140 | Stretch | Weak - Medium | Strong |
| Aromatic (C=C) | 1450-1600 | Stretch | Variable | Variable |
| C-Cl | 700-800 | Stretch | Strong | Medium |
X-ray Crystallography Studies for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While the crystal structure for this compound itself is not publicly documented, studies on closely related derivatives provide insight into the molecular geometry and intermolecular interactions that govern the crystal packing.
For instance, the crystal and molecular structures of 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene have been described in detail. nih.gov In this study, the asymmetric unit was found to contain two independent molecules, each located around a center of inversion. nih.gov Such analyses reveal critical structural parameters including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. The study on the 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene derivative highlighted that its molecular packing features C-H···π and Cl···Cl interactions, leading to a complex three-dimensional architecture. nih.gov
For a derivative of this compound, an X-ray crystallography study would similarly provide:
Unambiguous Confirmation of Constitution: Verifying the connectivity of the chlorophenyl, cyclopropyl, and ethynyl (B1212043) groups.
Detailed Conformational Analysis: Determining the precise orientation of the phenyl and cyclopropyl rings relative to each other.
Intermolecular Interaction Analysis: Identifying non-covalent interactions such as hydrogen bonds, halogen bonds (C-Cl···X), and π-stacking, which dictate how the molecules arrange themselves in the crystal lattice.
These data are invaluable for understanding the solid-state properties of the material and for computational chemistry studies. nih.gov
Table 2: Example Crystallographic Data from a Related Derivative (1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene)
| Parameter | Value | Description |
| Crystal System | Triclinic | The crystal system defines the basic symmetry of the unit cell. |
| Space Group | P-1 | The space group describes the symmetry operations of the unit cell. |
| a (Å) | 9.0799 (10) | Unit cell dimension along the a-axis. |
| b (Å) | 9.9400 (12) | Unit cell dimension along the b-axis. |
| c (Å) | 15.655 (2) | Unit cell dimension along the c-axis. |
| α (°) | 88.085 (10) | Angle between b and c axes. |
| β (°) | 82.355 (10) | Angle between a and c axes. |
| γ (°) | 71.748 (9) | Angle between a and b axes. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Data sourced from a study on a structural analogue to illustrate the type of information obtained. nih.gov |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the rigorous assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds. preprints.org It offers high resolution, accuracy, and reproducibility. preprints.org For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Studies on similar aryl-substituted compounds demonstrate the utility of this method. For example, the analysis of Benzene, 1-chloro-4-(1-methylethyl)- utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The selection of a C18 (octadecylsilane) column is standard for such separations due to its high hydrophobicity and separation efficiency. nih.gov
Detection is typically achieved using a UV-Vis detector, as the benzene ring and ethynyl group are strong chromophores. The high sensitivity of HPLC allows for the detection and quantification of even trace-level impurities. preprints.org
Table 3: Typical HPLC Parameters for Analysis of Aryl-Cyclopropyl Compounds
| Parameter | Typical Condition | Purpose |
| Mode | Reversed-Phase (RP) | Suitable for moderately non-polar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | Provides hydrophobic interactions for retention. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. nih.gov |
| Detector | UV-Vis (e.g., at 254 nm) | Detects aromatic compounds with high sensitivity. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Column Temperature | 25-40 °C | Optimizes peak shape and resolution. |
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. It is frequently used to assess the purity of synthetic products. The purity of the related compound 1-Chloro-4-ethynylbenzene is often determined by GC, with purities typically exceeding 98.0%. tcichemicals.comtcichemicals.com
For this compound, a GC method would involve injecting a dilute solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or slightly polar column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, would be appropriate. researchgate.net
Coupling GC with a Mass Spectrometer (GC-MS) provides an exceptionally powerful analytical tool. While the GC separates the components of the mixture, the MS provides mass information for each component, allowing for positive identification and structural elucidation of impurities. Analysis of other chlorinated aromatic compounds, such as DDT derivatives, heavily relies on GC-MS for accurate determination in complex matrices. researchgate.net
Table 4: Representative GC/MS Parameters for Analysis
| Parameter | Typical Setting | Function |
| Column Type | Capillary column (e.g., HP-5ms, DB-624) | Provides high-resolution separation of volatile compounds. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates compounds based on boiling point differences. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for identification. researchgate.net |
| MS Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis. nih.gov Its primary applications in the context of this compound include monitoring the progress of its synthesis and performing preliminary purity checks. libretexts.orgnews-medical.net
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. rsc.org The plate, typically coated with silica (B1680970) gel, is developed in a chamber containing a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The starting materials and the desired product will travel up the plate at different rates, resulting in different Retention Factor (Rf) values. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of the product spot. libretexts.orgyoutube.com A "cospot," where the reaction mixture and a pure standard are spotted in the same lane, helps to confirm the identity of the product spot. rochester.edu Visualization is commonly achieved using a UV lamp, under which the aromatic rings will fluoresce. nih.gov
Table 5: Typical TLC Application Setup
| Parameter | Description | Purpose |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plates | A polar adsorbent standard for many organic compounds. nih.gov |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | A non-polar solvent system to elute the compound. The ratio is optimized to achieve good separation. rsc.org |
| Application | Capillary spotting of starting material, reaction mixture, and cospot | Allows for direct comparison and reaction monitoring. libretexts.org |
| Development | Ascending development in a closed chamber | The mobile phase moves up the plate via capillary action. |
| Visualization | UV light (254 nm) | Aromatic compounds appear as dark spots on a fluorescent background. |
Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy methods, Elemental Analysis techniques)
Beyond the core methods, other analytical techniques provide further confirmation of the compound's identity and purity.
UV-Vis Spectroscopy: Due to the presence of the chlorophenyl ring conjugated with the ethynyl and cyclopropyl groups, this compound is expected to absorb ultraviolet (UV) light. A UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used for quantitative analysis via the Beer-Lambert law. The spectrum would be useful for determining the concentration of the compound in solution and is the principle behind HPLC detection.
Elemental Analysis: This technique determines the mass percentage of each element (Carbon, Hydrogen, Chlorine) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₁H₉Cl). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 132.121 | 74.79% |
| Hydrogen | H | 1.008 | 9.072 | 5.14% |
| Chlorine | Cl | 35.453 | 35.453 | 20.07% |
| Total | C₁₁H₉Cl | 176.64 | 100.00% | |
| Calculations based on the molecular formula and atomic masses. bldpharm.com |
Computational and Theoretical Investigations of 1 Chloro 4 1 Ethynylcyclopropyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, charge distribution, and orbital energies. arxiv.org
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are used to solve the electronic Schrödinger equation, providing highly accurate molecular structures and energies. uni-muenchen.de There are no published ab initio studies focused on 1-Chloro-4-(1-ethynylcyclopropyl)benzene.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov This analysis is key to understanding a molecule's flexibility, reactivity, and biological activity. For a molecule like this compound, this would involve analyzing the rotation around the bond connecting the cyclopropyl (B3062369) and phenyl rings. No studies detailing the conformational preferences or the potential energy surface of this specific compound have been found.
Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound
Theoretical studies can elucidate the step-by-step process of chemical reactions, identifying intermediate structures, transition states, and activation energies. nih.gov Such investigations for this compound would be valuable for predicting its reactivity, for instance, in addition reactions involving the ethynyl (B1212043) group or substitution on the aromatic ring. A thorough search of scientific databases revealed no theoretical studies on the reaction mechanisms or transition states involving this compound.
Prediction of Spectroscopic Parameters (without listing specific values)
Computational methods are frequently used to predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) to aid in the interpretation of experimental spectra. mdpi.com DFT and other quantum chemical methods can calculate the magnetic shielding tensors for NMR, the vibrational modes for IR and Raman spectroscopy, and the electronic transition energies for UV-Vis spectroscopy. mdpi.com For this compound, there are no published computational studies predicting its spectroscopic parameters.
Molecular Dynamics Simulations to Investigate Molecular Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org These simulations provide detailed information on the dynamic evolution of a system, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govlongdom.org MD simulations are invaluable for understanding the behavior of molecules in condensed phases. nih.gov No molecular dynamics simulation studies have been published for this compound to investigate its behavior in different environments.
Applications of 1 Chloro 4 1 Ethynylcyclopropyl Benzene in Advanced Organic Synthesis
As a Key Building Block for Complex Molecular Architectures
The presence of multiple reactive sites within 1-chloro-4-(1-ethynylcyclopropyl)benzene allows for its use as a foundational element in the synthesis of intricate molecular scaffolds. Its utility stems from the ability to selectively functionalize the alkyne and the aryl chloride moieties, leading to a diverse array of more complex molecules.
The terminal alkyne and the aryl chloride in this compound can be sequentially or orthogonally functionalized to introduce a wide range of substituents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dependent on the nature of the halide, with the general trend being I > Br > Cl. While aryl chlorides are generally less reactive than iodides and bromides, modern catalytic systems have been developed to effectively activate them for cross-coupling reactions. wikipedia.orgrochester.edu
A primary transformation for the terminal alkyne is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.orglibretexts.orgyoutube.com This reaction would allow for the direct attachment of another aryl or vinyl group to the ethynylcyclopropyl moiety. Subsequently, the chloro group on the benzene (B151609) ring could be subjected to another cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a different functional group. This stepwise functionalization enables the construction of scaffolds with precisely controlled substitution patterns.
Another powerful method for diversifying the alkyne terminus is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgbroadpharm.com This reaction would allow for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting this compound with an organic azide (B81097). nih.gov Triazoles are valuable linkers in medicinal chemistry and materials science. nih.gov The resulting product would still possess the chloro-substituent, which can be further modified.
The following table illustrates potential reaction pathways for generating diverse scaffolds from this compound:
| Reaction Type | Reactant | Potential Product Scaffold | Key Features |
| Sonogashira Coupling | Aryl Iodide/Bromide | 1-(Aryl-ethynyl)-1-(4-chlorophenyl)cyclopropane | C(sp)-C(sp2) bond formation |
| Suzuki Coupling | Arylboronic acid | 1-(1-Ethynylcyclopropyl)-4-arylbenzene | C(sp2)-C(sp2) bond formation |
| Buchwald-Hartwig Amination | Amine | N-Aryl-4-(1-ethynylcyclopropyl)aniline | C(sp2)-N bond formation |
| Click Chemistry (CuAAC) | Organic Azide | 1-Chloro-4-(1-(1-substituted-1H-1,2,3-triazol-4-yl)cyclopropyl)benzene | Formation of a stable triazole linker |
This compound can serve as a key intermediate in the synthesis of a variety of functionalized benzene derivatives. The chloro-substituent can be replaced through various nucleophilic aromatic substitution reactions or, more commonly, through transition metal-catalyzed cross-coupling reactions.
For instance, a Suzuki coupling reaction with an arylboronic acid could replace the chlorine atom with a new aryl group, leading to the formation of a biaryl structure containing the unique 1-ethynylcyclopropyl motif. Similarly, a Buchwald-Hartwig amination would introduce a nitrogen-based functional group, opening pathways to anilines and their derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.
The ethynyl (B1212043) group can also be transformed to introduce further functionality. For example, hydration of the alkyne would yield a cyclopropyl (B3062369) ketone, a valuable synthon for further elaboration.
Role in the Construction of Alkyne-Containing Macromolecules or Polymers
The bifunctional nature of this compound makes it a promising monomer for the synthesis of alkyne-containing polymers. The combination of a terminal alkyne and an aryl chloride allows for polymerization through step-growth mechanisms, particularly via Sonogashira coupling polymerization. libretexts.org
In a typical Sonogashira polymerization, a monomer bearing both an alkyne and a halide can undergo self-condensation, or it can be co-polymerized with a dihaloarene or a diacetylene. For this compound, a self-polymerization under Sonogashira conditions would theoretically lead to the formation of a poly(phenylene ethynylene) (PPE) derivative with pendant cyclopropyl groups. PPEs are a well-studied class of conjugated polymers with interesting photophysical and electronic properties, making them suitable for applications in organic electronics, sensors, and light-emitting diodes. libretexts.org
The general structure of the resulting polymer would be:
-[C≡C-C(C2H4)-C6H4]-n
The incorporation of the cyclopropyl group into the polymer backbone could impart unique properties, such as altered solubility, morphology, and electronic characteristics, compared to traditional PPEs.
Utilization in Cascade and Domino Reactions
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. beilstein-journals.org The structure of this compound is well-suited for initiating such reaction sequences.
A potential cascade reaction could be initiated by a Sonogashira coupling of the terminal alkyne. The newly formed internal alkyne could then participate in a subsequent intramolecular cyclization or cycloaddition reaction. For example, if the coupling partner in the Sonogashira reaction contains a suitably positioned nucleophile, an intramolecular addition to the alkyne could occur, leading to the formation of a heterocyclic system.
Synthesis of Highly Substituted Cyclopropyl Derivatives
The cyclopropane (B1198618) ring in this compound can serve as a scaffold for the synthesis of more complex and highly substituted cyclopropyl derivatives. While the cyclopropane ring itself is relatively stable, the attached functional groups provide handles for further chemical transformations.
The ethynyl group can be a starting point for various additions and cycloadditions. For instance, a [2+2+2] cycloaddition with other alkynes could lead to the formation of a new benzene ring directly attached to the cyclopropane. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) mentioned earlier is another prime example of elaborating the alkyne to create a highly functionalized cyclopropyl derivative. organic-chemistry.orgbroadpharm.com
Furthermore, reactions targeting the aromatic ring, such as electrophilic aromatic substitution, could introduce additional substituents, although the directing effects of the chloro and cyclopropyl groups would need to be considered. The chloro group itself can be replaced via cross-coupling reactions, as discussed previously, to introduce a wide variety of substituents onto the phenyl ring, thereby generating a library of highly substituted cyclopropylbenzene (B146485) derivatives. The synthesis of nitrile-substituted cyclopropanes is a known strategy for creating versatile templates for further functionalization. rochester.edunih.gov
The following table summarizes potential transformations to generate highly substituted cyclopropyl derivatives:
| Reaction Type | Reagent/Catalyst | Product Type |
| [2+2+2] Cycloaddition | Alkynes / Rh or Co catalyst | Benzene-substituted cyclopropane |
| Azide-Alkyne Cycloaddition | Organic Azide / Cu(I) | Triazole-substituted cyclopropane |
| Hydration | Acid/Hg(II) or Au/Pt catalyst | Acetyl-substituted cyclopropane |
| Suzuki Coupling of Aryl-Cl | Arylboronic acid / Pd catalyst | Aryl-substituted phenylcyclopropane |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-chloro-4-(1-ethynylcyclopropyl)benzene and its derivatives will likely prioritize sustainability, efficiency, and the use of greener chemical practices. Research in this area is expected to focus on several key strategies to improve upon existing synthetic methods.
One promising avenue is the adoption of green chemistry principles in cyclopropanation reactions. acs.org This includes the exploration of alternative and more environmentally benign reaction media, such as water or ionic liquids, to replace traditional volatile organic solvents. acs.org Furthermore, the development of solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling), could significantly reduce the environmental impact of the synthesis. acs.orgresearchgate.net
Future synthetic approaches may also leverage alternative energy sources to drive the cyclopropanation. This includes the use of electrochemistry, microwave irradiation, and ultrasound, which can offer enhanced reaction rates and selectivities compared to conventional thermal methods. acs.org Photocatalysis, in particular, presents an attractive "greener" alternative for constructing cyclopropane-containing scaffolds. numberanalytics.com
The development of more sustainable catalytic systems is another critical research direction. This involves moving away from expensive and toxic heavy metal catalysts towards more abundant and less toxic alternatives. Research into biocatalysis , using enzymes to perform the cyclopropanation, could offer a highly selective and environmentally friendly synthetic route. acs.org Additionally, the use of earth-abundant metal catalysts, such as those based on cobalt, is a viable strategy for developing more economical and sustainable cross-coupling reactions to introduce the cyclopropyl (B3062369) moiety. nih.gov
Finally, the principles of flow chemistry are expected to play a significant role in the future synthesis of this compound. Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis. numberanalytics.comresearchgate.net The integration of in-situ reaction monitoring with flow reactors can allow for precise control over reaction parameters and optimization of product yield and purity. researchgate.net
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Green Solvents | Utilizing water, ionic liquids, or supercritical fluids as reaction media. | Reduced toxicity and environmental impact. |
| Mechanochemistry | Employing mechanical force (e.g., ball-milling) to drive reactions. | Solvent-free conditions, reduced waste. |
| Alternative Energy | Using microwaves, ultrasound, or light to promote the reaction. | Faster reaction times, improved energy efficiency. |
| Biocatalysis | Employing enzymes for the cyclopropanation step. | High selectivity, mild reaction conditions. |
| Earth-Abundant Catalysts | Using catalysts based on metals like cobalt or iron. | Lower cost, reduced toxicity. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and control. |
Exploration of New Reactivity Modes and Catalytic Systems
The distinct functionalities within this compound—the cyclopropane (B1198618), the alkyne, and the chloro-aryl group—offer a multitude of possibilities for exploring novel reactivity and developing new catalytic systems.
The strained cyclopropane ring is a key feature that can be exploited in various transformations. Future research will likely focus on ring-opening reactions , which can be initiated by electrophiles, radical species, or transition metals, to generate diverse molecular scaffolds. docbrown.infonih.gov For instance, oxidative radical ring-opening could lead to the formation of complex polycyclic structures. docbrown.info The development of catalytic systems that can selectively activate the C-C bonds of the cyclopropane ring will be a significant area of investigation. researchgate.netnih.gov
The ethynyl (B1212043) group provides a versatile handle for a wide range of chemical transformations. Future work will undoubtedly explore its participation in cycloaddition reactions , such as [3+2] cycloadditions, to construct five-membered heterocyclic rings. acs.orgrsc.org The development of photocatalytic methods for these cycloadditions could provide access to novel molecular architectures under mild conditions. nih.govnumberanalytics.com Furthermore, the alkyne can undergo transition-metal-catalyzed reactions, such as hydroarylation or polymerization, to create more complex molecules and materials. numberanalytics.comorganicchemistrytutor.com
The interplay between the cyclopropyl and ethynyl groups could lead to unique reactivity. For example, vinylcyclopropane-type rearrangements could be triggered under thermal, photochemical, or catalytic conditions, leading to the formation of cyclopentene (B43876) derivatives. osu.edu The development of catalytic systems that can control the chemo- and stereoselectivity of these rearrangements will be a key challenge.
The chlorobenzene (B131634) moiety offers opportunities for further functionalization through cross-coupling reactions . The chlorine atom can be substituted with various groups using transition-metal catalysis, allowing for the synthesis of a diverse library of derivatives. nih.gov The electronic nature of the substituent on the benzene (B151609) ring can also influence the reactivity of the ethynylcyclopropyl group, a phenomenon that warrants further investigation. acs.orgnih.gov
Future research will also likely explore the use of organocatalysis and photocatalysis to unlock new reaction pathways for this compound. Chiral organocatalysts could be employed to achieve enantioselective transformations, while photocatalysis could enable novel cycloadditions and ring-opening reactions under mild and environmentally friendly conditions. numberanalytics.comnih.gov
Table 2: Potential Reactivity Modes and Catalytic Approaches
| Reactivity Mode | Description | Potential Catalytic Approach |
| Ring-Opening | Cleavage of the cyclopropane ring to form linear or larger cyclic structures. | Transition-metal catalysis, radical initiators, Lewis acids. |
| Cycloaddition | Reaction of the alkyne with a 1,3-dipole to form a five-membered ring. | Thermal, photocatalytic, or metal-catalyzed conditions. |
| Rearrangement | Isomerization of the ethynylcyclopropyl moiety to other cyclic structures. | Thermal, photochemical, or transition-metal catalysis. |
| Cross-Coupling | Substitution of the chlorine atom on the benzene ring. | Palladium, nickel, or copper catalysis. |
| Polymerization | Formation of polymers through reactions of the ethynyl group. | Transition-metal catalysis. |
Advanced Characterization Beyond Current Capabilities
A deeper understanding of the structure, properties, and reactivity of this compound will require the application of advanced characterization techniques that go beyond standard spectroscopic methods.
For a comprehensive structural analysis, solid-state NMR spectroscopy could provide valuable insights into the molecular packing and intermolecular interactions in the crystalline state. This would be particularly useful for understanding how the molecule behaves in a solid matrix, which could be relevant for materials science applications.
Given that derivatives of this compound could be chiral, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will be essential for determining the absolute configuration of enantiomerically pure samples. nih.govacs.org These techniques, combined with quantum chemical calculations, can provide detailed information about the three-dimensional structure of chiral molecules in solution. acs.org
To study the dynamics of reactions involving this compound, in-situ reaction monitoring techniques are crucial. The use of benchtop NMR spectroscopy in a flow setup can provide real-time information on reaction kinetics and the formation of intermediates. acs.orgresearchgate.net This is particularly valuable for optimizing reaction conditions and understanding complex reaction mechanisms.
Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS), will be indispensable for identifying and characterizing reactive intermediates formed during chemical transformations. numberanalytics.comnumberanalytics.comrsc.orgresearchgate.net This is especially important for elucidating the mechanisms of complex catalytic reactions.
Finally, terahertz (THz) spectroscopy represents a frontier technique that could be used to probe the low-frequency vibrational modes of the molecule, which are sensitive to its conformational state and intermolecular interactions. arxiv.orgresearchgate.netresearchgate.net This could provide unique information about the flexibility and dynamics of the ethynylcyclopropyl group.
Table 3: Advanced Characterization Techniques and Their Potential Applications
| Technique | Information Provided |
| Solid-State NMR | Molecular packing, intermolecular interactions in the solid state. |
| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration and solution-state conformation of chiral derivatives. |
| In-situ NMR | Real-time reaction kinetics and intermediate detection. |
| Advanced Mass Spectrometry (MS/MS, IMS) | Identification and structural elucidation of reactive intermediates. |
| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, conformational dynamics. |
Integration into Automated Synthesis Platforms
The principles of automation and high-throughput experimentation are revolutionizing chemical synthesis. The integration of the synthesis of this compound and its derivatives into automated synthesis platforms represents a significant future research direction.
Flow chemistry provides a powerful platform for the automated and continuous synthesis of this compound. numberanalytics.comresearchgate.net By integrating pumps, reactors, and in-line purification and analysis, it is possible to develop a fully automated process that can operate with minimal human intervention. This approach offers significant advantages in terms of reproducibility, safety, and scalability. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. numberanalytics.com
Automated platforms can also be used for high-throughput screening of reaction conditions. By using robotic liquid handlers and microplate reactors, it is possible to rapidly evaluate a large number of catalysts, solvents, and other reaction parameters to identify optimal conditions for a particular transformation. This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones.
The data generated from automated experiments can be used to develop machine learning models that can predict the outcome of reactions and suggest new experimental conditions to try. This data-driven approach to chemical synthesis has the potential to dramatically accelerate the pace of discovery in organic chemistry.
Computational Design of New Reactions Utilizing the Compound
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. The computational design of new reactions utilizing this compound is a promising area for future research.
Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of various transformations involving this compound. This can provide valuable insights into the transition state geometries, activation energies, and reaction pathways, which can be used to rationalize experimental observations and predict the outcome of new reactions. For example, DFT could be used to study the mechanism of cycloaddition reactions involving the ethynyl group or the ring-opening of the cyclopropane ring.
Computational methods can also be used to design new catalysts for specific transformations. By modeling the interaction of different catalysts with the substrate, it is possible to identify catalyst structures that are likely to be highly active and selective. This approach can be used to guide the experimental synthesis and testing of new catalysts, thereby accelerating the development process.
Furthermore, computational screening can be used to explore the potential reactivity of this compound with a wide range of reaction partners. By calculating the reaction energies and activation barriers for a large number of potential reactions, it is possible to identify promising new transformations that can then be investigated experimentally. This "in silico" approach to reaction discovery has the potential to greatly expand the synthetic utility of this versatile building block.
Q & A
Q. What safety protocols are recommended for handling 1-Chloro-4-(1-ethynylcyclopropyl)benzene in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a vapor respirator if ventilation is insufficient .
- Ventilation : Employ local exhaust systems or closed processes to minimize inhalation risks .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage : Store in a cool, dry place away from oxidizers and acids. Ensure containers are tightly sealed to prevent volatilization .
Q. Which spectroscopic methods are effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons (6.8–7.4 ppm) and cyclopropane/ethynyl carbons (e.g., cyclopropane C: ~10–15 ppm; ethynyl C: ~70–90 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M] at m/z ≈ 180) and fragmentation patterns (e.g., loss of Cl or cyclopropane groups) .
- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm) and C-Cl (~550 cm) provide structural validation .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer :
- Alkyne-Cyclopropane Coupling : React 4-chlorophenylacetylene with cyclopropane derivatives via Sonogashira coupling (Pd catalyst, CuI co-catalyst, amine base) .
- Cyclopropanation : Treat 1-chloro-4-ethynylbenzene with diazomethane under photolytic conditions to form the cyclopropane ring .
- Yield Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres (N) to prevent side reactions. Typical yields: 60–75% .
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity of the ethynyl group in cross-coupling reactions?
- Answer :
- Ring Strain Effects : The cyclopropane’s angle strain (~60°) increases ethynyl electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Steric Hindrance : The cyclopropane’s rigidity may limit access to bulky catalysts, necessitating smaller ligands (e.g., PPh vs. bulky Josiphos) .
- Mechanistic Insights : DFT studies suggest cyclopropane-induced polarization of the ethynyl π-system accelerates oxidative addition steps .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
- Answer :
- Variable Analysis :
| Factor | Impact on Yield |
|---|---|
| Catalyst Loading (Pd) | <1 mol% reduces cost but slows reaction |
| Solvent Polarity | Polar aprotic solvents (DMF) improve solubility but may hydrolyze intermediates |
| Temperature | >80°C accelerates coupling but risks decomposition |
- Statistical Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, base strength) .
Q. How can computational methods predict the environmental fate of this compound?
- Answer :
- Biodegradation : QSAR models estimate low biodegradability (e.g., EPI Suite: t >60 days in soil) due to halogen and ethynyl groups .
- Aquatic Toxicity : Molecular docking suggests inhibition of aquatic enzymes (e.g., cytochrome P450) with EC ≈ 5 mg/L .
- Photodegradation : TD-DFT predicts UV absorption at 260–280 nm, indicating potential photolytic degradation under sunlight .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Answer :
- Cycloaddition Reactions : The ethynyl group participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole-linked drug candidates .
- Case Study : In synthesizing SGLT2 inhibitors, the cyclopropane-ethynyl motif enhances metabolic stability by resisting oxidative cleavage .
- Challenges : Steric effects may require microwave-assisted synthesis to achieve regioselectivity in heterocycle formation .
Methodological Considerations
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap in aromatic/cyclopropane regions .
- Safety vs. Reactivity : Balance inert-atmosphere protocols (to prevent ethynyl oxidation) with ventilation requirements for volatile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
